(Chloromethyl)trimethoxysilane

Catalog No.
S1973014
CAS No.
5926-26-1
M.F
C4H11ClO3Si
M. Wt
170.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Chloromethyl)trimethoxysilane

CAS Number

5926-26-1

Product Name

(Chloromethyl)trimethoxysilane

IUPAC Name

chloromethyl(trimethoxy)silane

Molecular Formula

C4H11ClO3Si

Molecular Weight

170.66 g/mol

InChI

InChI=1S/C4H11ClO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3

InChI Key

FPOSCXQHGOVVPD-UHFFFAOYSA-N

SMILES

CO[Si](CCl)(OC)OC

Canonical SMILES

CO[Si](CCl)(OC)OC
  • Surface Modification

    CMTMS is a versatile coupling agent used to modify the surfaces of inorganic materials like glass, silica, and metal oxides []. It reacts with hydroxyl groups (OH) present on these surfaces, forming a covalent bond between the organic group and the inorganic substrate. This modification process improves adhesion, promotes the growth of specific cell types, and introduces new functionalities for further chemical reactions [].

  • Organic Synthesis

    The chloromethyl group (CH2Cl) in CMTMS serves as a reactive site for further organic transformations. Researchers utilize CMTMS for the introduction of the chloromethyl functionality into various organic molecules, enabling the creation of new materials with desired properties.

  • Bioconjugation

    CMTMS can be employed for bioconjugation, a technique used to link biomolecules (e.g., proteins, enzymes, antibodies) to surfaces or other molecules. The chloromethyl group reacts with thiol groups (SH) present in certain biomolecules, forming a stable bond for bioconjugation applications.

  • Sol-Gel Processing

    CMTMS plays a role in sol-gel processing, a method for preparing inorganic materials from molecular precursors. It acts as a coupling agent, promoting the formation of a network structure during the sol-gel transition. This allows for the creation of tailored materials with specific properties for research purposes.

(Chloromethyl)trimethoxysilane is an organosilicon compound characterized by the presence of a chloromethyl group and three methoxy groups attached to a silicon atom. Its molecular formula is C7H17ClO3SiC_7H_{17}ClO_3Si, and it has a molecular weight of approximately 238.80 g/mol. This compound appears as a colorless to pale yellow liquid and has a boiling point of 206-208°C and a flash point of 87°C, indicating its flammable nature . The compound is primarily used in various industrial applications due to its unique chemical properties, particularly its reactivity in forming silane-based polymers and other silicon-containing materials.

CMTMOS primarily functions as a coupling agent due to its bifunctional nature. The hydrolyzable methoxy groups allow it to bond with inorganic substrates like metal oxides or glass, while the chloromethyl group offers a reactive site for attachment to organic molecules. This mechanism is employed in surface modification, where CMTMOS creates a bridge between organic and inorganic materials, enhancing adhesion and promoting the formation of functional coatings.

For instance, CMTMOS can be used to modify the surface of silica nanoparticles, introducing organic functionalities that enable their incorporation into organic polymers, creating new composite materials.

CMTMOS is a corrosive and irritant compound. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation. Additionally, it is flammable and reacts exothermically with water [].

Safety Precautions:

  • Handle CMTMOS with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
  • Store the compound in a cool, dry, and well-ventilated container.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area and dispose of waste according to recommended procedures [].

Data:

  • No specific data on the toxicity of CMTMOS is readily available. However, due to its chemical properties, it is classified as a hazardous material.

  • Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles, such as amines and alcohols, leading to the formation of new silane derivatives.
  • Hydrolysis: In the presence of water, (Chloromethyl)trimethoxysilane can hydrolyze to produce silanols and hydrochloric acid.
  • Condensation Reactions: It can undergo condensation to form siloxane bonds, which are essential for creating silane-based polymers .

These reactions highlight the compound's versatility in organic synthesis and materials science.

While specific biological activities of (Chloromethyl)trimethoxysilane are not extensively documented, its mode of action involves the formation of silane-based polymers that may exhibit biocompatibility depending on their application. The compound's potential interactions with biological systems should be approached with caution due to its reactivity and possible toxicity associated with the chloromethyl group, which may lead to skin sensitization or allergic reactions .

The synthesis of (Chloromethyl)trimethoxysilane typically involves the following methods:

  • Reaction with Methanol: A common synthesis route involves reacting chloromethyltrichlorosilane with absolute methanol under controlled conditions. The reaction is usually performed in a reactor equipped for refluxing, where the temperature is maintained between 118-120°C .

    General reaction:
    ClCH2SiCl3+3CH3OHClCH2Si OCH3)3+3HCl\text{ClCH}_2\text{SiCl}_3+3\text{CH}_3\text{OH}\rightarrow \text{ClCH}_2\text{Si OCH}_3)_3+3\text{HCl}
  • Catalytic Methods: Catalysts such as triethylamine may be employed to neutralize hydrochloric acid produced during the synthesis, enhancing yield and purity .

Industrial production often utilizes large-scale reactors under inert atmospheres to minimize side reactions, followed by purification techniques like distillation to achieve desired purity levels exceeding 98% .

(Chloromethyl)trimethoxysilane is utilized across various industries due to its unique properties:

  • Silane Coupling Agent: Enhances adhesion and compatibility in coatings, adhesives, sealants, and elastomers.
  • Surface Modification: Modifies surfaces of materials such as glass, metals, and plastics to improve performance and durability.
  • Organic Synthesis: Serves as an essential reagent in preparing organosilicon compounds.
  • Chemical Intermediates: Functions as a key intermediate in the synthesis of pharmaceuticals and agrochemicals

    Several compounds share structural similarities with (Chloromethyl)trimethoxysilane but differ in functionality or reactivity:

    Compound NameStructure/Functional GroupsUnique Features
    ChlorotriethoxysilaneLacks chloromethyl groupLess reactive in nucleophilic substitution
    TriethoxysilaneContains three ethoxy groupsLimited reactivity due to absence of halide
    (3-Chloropropyl)triethoxysilaneLonger carbon chainDifferent reactivity profile

    (Chloromethyl)trimethoxysilane stands out due to its chloromethyl group, which significantly enhances its reactivity compared to these similar compounds. This unique feature allows it to serve as a valuable intermediate in synthesizing various silicon-based materials and polymers .

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H225 (95.12%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

5926-26-1

Wikipedia

Chloromethyltrimethoxysilane

Dates

Modify: 2023-08-16

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